Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the allyl and dimethyl groups, and finally the attachment of the ethyl ester and sulfanylacetylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
- Ethyl 2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate
Uniqueness
Ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H29N3O4S3 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H29N3O4S3/c1-5-12-28-23(30)19-14(3)15(4)34-21(19)27-25(28)33-13-18(29)26-22-20(24(31)32-6-2)16-10-8-7-9-11-17(16)35-22/h5H,1,6-13H2,2-4H3,(H,26,29) |
InChI Key |
JGVOGBJXPBZNFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC=C |
Origin of Product |
United States |
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